3-[(4-Methylphenyl)thio]-5-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-9-2-4-12(5-3-9)18-13-7-10(14)6-11(8-13)15(16)17/h2-8H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHRWSHZTLQPLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC(=CC(=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 4 Methylphenyl Thio 5 Nitroaniline
Strategic Approaches to C-S Bond Formation
The creation of the aryl thioether linkage is a cornerstone of the synthesis. This can be accomplished through several robust chemical methods, each suited to different precursors and reaction conditions.
Nucleophilic aromatic substitution (SNAr) is a powerful method for forming C-S bonds, particularly on electron-deficient aromatic rings. youtube.comnih.gov The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. youtube.com For the synthesis of 3-[(4-Methylphenyl)thio]-5-nitroaniline, this strategy requires a precursor with a suitable leaving group (typically a halogen) and strong electron-withdrawing groups to activate the ring. nih.govyoutube.com
A plausible SNAr approach would involve the reaction of an activated aryl halide with a thiolate nucleophile. The presence of one or more nitro groups on the aromatic ring is critical for activating the substrate towards nucleophilic attack. nih.gov For instance, a precursor like 1-halo-3,5-dinitrobenzene is highly activated for substitution. The reaction with 4-methylbenzenethiolate (from p-thiocresol) would readily form the C-S bond. A subsequent selective reduction of one nitro group would be necessary to yield the final product. Alternatively, starting with 3-halo-5-nitroaniline is also feasible, though the ring is less activated than its dinitro-analogue, potentially requiring more forcing reaction conditions. beilstein-journals.org
Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Strategies
| Aryl Halide Precursor | Nucleophile | Typical Conditions | Product Intermediate |
|---|---|---|---|
| 1-Bromo-3,5-dinitrobenzene | 4-Methylbenzenethiolate | Base (e.g., NaH, K₂CO₃), Polar aprotic solvent (e.g., DMF, DMSO) | 1-[(4-Methylphenyl)thio]-3,5-dinitrobenzene |
| 3-Fluoro-5-nitroaniline | 4-Methylbenzenethiolate | Base, Elevated temperature | This compound |
This table presents hypothetical but chemically sound SNAr pathways based on established principles.
Transition metal-catalyzed cross-coupling reactions represent one of the most versatile and widely used methods for constructing C-S bonds. thieme-connect.deresearchgate.net These reactions typically involve the coupling of an aryl (pseudo)halide with a thiol and are often catalyzed by palladium, copper, or nickel complexes. researchgate.net This approach offers the advantage of milder reaction conditions and broader functional group tolerance compared to traditional SNAr methods. thieme-connect.de
The most common variant is the Buchwald-Hartwig or Migita C-S cross-coupling, which effectively couples aryl halides with thiols. thieme-connect.de In a likely synthetic route, 3-bromo-5-nitroaniline (B1329233) or 3-iodo-5-nitroaniline (B1618433) would be coupled with 4-methylthiophenol in the presence of a suitable catalyst system. Palladium-based catalysts, often employing phosphine (B1218219) ligands, are highly efficient but can be expensive. thieme-connect.de Copper-catalyzed systems, which are more economical, also provide an excellent alternative for this transformation. acs.org
Table 2: Typical Conditions for Metal-Catalyzed C-S Coupling
| Catalyst System | Aryl Halide | Thiol | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Ligand (e.g., Xantphos, DPEPhos) | 3-Iodo-5-nitroaniline | 4-Methylthiophenol | K₃PO₄, Cs₂CO₃ | Toluene (B28343), Dioxane | 80-110 |
This table summarizes common conditions for palladium and copper-catalyzed C-S bond formation, applicable to the synthesis of the target compound.
Direct thiolation of C-H bonds on activated aromatic systems is an emerging and atom-economical strategy. nih.gov For a substrate like 3-nitroaniline (B104315), the amino and nitro groups direct incoming electrophiles or radical species. Transition-metal-catalyzed C-H functionalization could potentially be used to install the thioether group directly onto the 3-nitroaniline core, although controlling regioselectivity among the available C-H bonds would be a significant challenge. nih.gov
Another approach involves using sulfur surrogates. For example, methods have been developed for the synthesis of diaryl thioethers from aryl halides and carbon disulfide (CS₂), which can be catalyzed by ionic liquids or copper salts. acs.orgrsc.org This would involve reacting a precursor like 3-iodo-5-nitroaniline with CS₂ and a p-tolyl source in a one-pot procedure.
Nitro Group Introduction and Aromatic Amine Precursor Synthesis
Achieving the desired 1-amino-3-thioether-5-nitro substitution pattern requires careful control over the regioselectivity of electrophilic aromatic nitration. The powerful directing effects of the substituents on the ring must be managed, often through the use of protecting groups. ulisboa.ptresearchgate.net
Direct nitration of 3-aminothiophenol (B145848) derivatives is complicated by the strong ortho, para-directing nature of both the amino and thioether groups, which would likely lead to a mixture of unwanted isomers. A more controlled approach involves protecting the amine as an acetamide. The N-acetyl group is also an ortho, para-director. ulisboa.pt Nitrating a precursor like N-(3-((4-methylphenyl)thio)phenyl)acetamide would still present challenges in achieving the desired meta-nitration relative to the acetamido group.
A more effective strategy often involves nitrating a precursor where the existing substituents favor the desired substitution pattern. For example, starting with 3-bromoacetanilide, nitration tends to yield a mixture of 2-nitro and 4-nitro products, neither of which is the direct precursor needed. ulisboa.pt Therefore, the synthetic design often relies on starting materials that already contain the required nitro group positioning.
Table 3: Regioselectivity in the Nitration of Substituted Aromatics
| Substrate | Directing Effect of Groups | Major Nitration Product(s) |
|---|---|---|
| Acetanilide | ortho, para-directing | 4-Nitroacetanilide, 2-Nitroacetanilide |
| 3-Bromoacetanilide | Acetamido: o,p-director; Bromo: o,p-director (deactivating) | 3-Bromo-4-nitroacetanilide, 3-Bromo-6-nitroacetanilide |
This table illustrates the principles of regioselectivity in electrophilic nitration based on established directing effects.
The final amino group is most commonly installed via the reduction of a nitro group. This method is highly reliable and is often the final step in a synthetic sequence. A particularly elegant strategy for synthesizing this compound involves the selective reduction of a dinitro precursor.
A highly plausible multi-step synthesis is as follows:
SNAr Reaction: Start with 1-bromo-3,5-dinitrobenzene. The two nitro groups strongly activate the ring for nucleophilic substitution with 4-methylbenzenethiolate, yielding 1-[(4-methylphenyl)thio]-3,5-dinitrobenzene.
Selective Reduction: The resulting dinitro compound is then treated with a reagent known for selective reduction, such as sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) polysulfide in what is known as a Zinin reduction. These reagents can selectively reduce one of two nitro groups in an aromatic system to an amine, directly yielding the target molecule, this compound.
Alternatively, precursors like 3-methoxy-5-nitroaniline (B1585972) can be utilized. The aniline (B41778) can be diazotized and converted to a halide (e.g., 1-bromo-3-methoxy-5-nitrobenzene), which can then undergo C-S coupling, followed by demethylation and re-functionalization if necessary. Another route starts from 2-amino-5-nitrophenol, where the hydroxyl group is converted to a leaving group before C-S bond formation. researchgate.netgoogle.com
Optimization of Reaction Conditions and Process Parameters
Achieving an efficient synthesis of this compound requires careful optimization of multiple interdependent parameters. The electron-withdrawing nature of the nitro group on the aniline ring and the properties of the p-tolylthio moiety influence the reactivity of the precursors, making the selection of appropriate conditions paramount for success.
The choice of catalyst and its associated ligand is the most crucial factor in C–S cross-coupling reactions. Both palladium (Pd) and copper (Cu) based systems are widely used, with the ligand playing a key role in stabilizing the metal center, promoting the elementary steps of the catalytic cycle (oxidative addition, reductive elimination), and preventing catalyst deactivation.
For palladium-catalyzed pathways, which are analogous to Buchwald-Hartwig reactions, catalyst precursors like Pd(OAc)₂ or Pd₂(dba)₃ are common. The efficiency is dictated by the phosphine ligand. For the coupling of electron-deficient aryl halides with thiols, bulky and electron-rich phosphine ligands are often required to facilitate the catalytic cycle. A screening of ligands in a model system for the synthesis of electron-rich diaryl ethers demonstrated that N,N-dimethylglycine (a simple amino acid) can be a highly effective ligand in copper-catalyzed Ullmann-type couplings. beilstein-journals.org In a separate study focused on palladium catalysis for similar transformations, various ferrocene-based ligands were evaluated. It was found that increasingly electron-deficient ferrocene (B1249389) ligands enabled the efficient cross-coupling of strongly electron-deficient heterocycles. rsc.org
Below is a representative data table illustrating the effect of different ligands on the yield of a model C–S coupling reaction, which provides insight into the types of ligands that would be screened for the synthesis of the target compound.
| Entry | Catalyst System (Metal Precursor) | Ligand | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | CuI | N,N-Dimethylglycine | 95 | beilstein-journals.org |
| 2 | CuI | L-Proline | 88 | beilstein-journals.org |
| 3 | Pd(dppf)Cl₂ | dppf | 81 | nih.gov |
| 4 | Pd(OAc)₂ | dppf-CF₃ | 97 | rsc.org |
| 5 | Pd(OAc)₂ | None ("Ligand-less") | Variable | beilstein-journals.org |
This table is based on data from model systems for diaryl ether and diaryl thioether synthesis. Yields are representative for the specific model reactions studied in the cited sources.
The solvent is not merely an inert medium but plays an active role by influencing the solubility of reactants and reagents, modulating catalyst activity, and affecting the reaction rate. For C–S coupling reactions, high-boiling polar aprotic solvents are traditionally favored.
In Ullmann-type reactions, solvents such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene (B124822) are often used to facilitate the high temperatures required. For palladium-catalyzed systems, solvents like toluene, dioxane, and DMF are common. The choice of solvent can significantly impact yield. For instance, in a screening for a multicomponent reaction to form dihydropyridines, ethanol (B145695) was found to be the optimal solvent. In other catalyst screening studies, acetonitrile (B52724) was used as the solvent. beilstein-journals.org The development of more environmentally benign processes has also led to the investigation of "greener" solvents and even solvent-free conditions, which can be highly effective in certain systems.
The following table summarizes the impact of different solvents on the yield of a model cross-coupling reaction, illustrating the importance of solvent screening.
| Entry | Solvent | Relative Yield (%) | Reference |
|---|---|---|---|
| 1 | DMF | High | |
| 2 | Toluene | Moderate-High | rsc.org |
| 3 | Acetonitrile (MeCN) | High | beilstein-journals.org |
| 4 | Ethanol | High | |
| 5 | Solvent-Free | High |
This table compiles representative findings from various cross-coupling reactions. The relative yield is indicative of the solvent's performance within the specific context of the cited study.
Controlling the physical parameters of the reaction is essential for maximizing product yield and minimizing the formation of impurities, such as symmetrical diaryl disulfides or products of side reactions.
Temperature: The reaction temperature is a critical variable. Ullmann condensations traditionally require high temperatures, often exceeding 150-200 °C. beilstein-journals.org However, modern ligand-accelerated protocols can proceed at significantly lower temperatures, sometimes as low as 80 °C. beilstein-journals.org Palladium-catalyzed reactions are also highly temperature-dependent. In one study, analyzing product distribution at various temperatures between 25 °C and 100 °C revealed that higher temperatures led to cleaner reactions and less homocoupling byproduct. rsc.org For the synthesis of analogous 2-nitro-5-(phenylthio)-anilines, reaction temperatures are typically controlled in the range of 40 to 100 °C.
Pressure: While most lab-scale cross-coupling reactions are conducted at atmospheric pressure, industrial-scale synthesis may be performed under elevated pressure. In a sealed reaction vessel, the autogenous pressure that develops at elevated temperatures can influence reaction rates. For the synthesis of related nitro-thioanilines, processes may be run under pressures ranging from 1 to 20 bar, with a preferred range of 3 to 12 bar.
Stoichiometry: The molar ratio of the reactants—aryl halide, thiol, and base—must be carefully controlled. An excess of the thiol can sometimes lead to the formation of disulfide byproducts. The amount of base is also crucial; typically, 1.5 to 2.5 equivalents of a base like K₂CO₃, Cs₂CO₃, or K₃PO₄ are used to deprotonate the thiol and neutralize the acid formed during the reaction. The catalyst loading is another key stoichiometric consideration, with typical loadings ranging from 0.1 to 5 mol%. In some highly efficient systems, catalyst loadings can be as low as 0.001 mol%. beilstein-journals.org
A summary of optimized physical parameters from a representative process is shown below.
| Parameter | Typical Range | Optimal (Example) | Reference |
|---|---|---|---|
| Temperature | 25 - 200 °C | 80 - 100 °C | beilstein-journals.orgrsc.org |
| Pressure | Atmospheric - 20 bar | Autogenous | |
| Catalyst Loading | 0.001 - 10 mol% | 0.1 - 2 mol% | beilstein-journals.org |
| Base (e.g., K₂CO₃) | 1.1 - 3.0 eq. | 2.0 eq. | beilstein-journals.org |
| Thiol to Aryl Halide Ratio | 1.0 - 1.5 eq. | 1.1 eq. | rsc.org |
The data in this table represents typical values and optimized examples from analogous C-S cross-coupling literature.
Chemical Reactivity and Transformation Pathways of 3 4 Methylphenyl Thio 5 Nitroaniline
Reactivity of the Nitro Group
The strongly electron-withdrawing nature of the nitro group significantly impacts the reactivity of the aromatic ring, making it susceptible to certain transformations while deactivating it towards others.
Reductive Transformations to Amino and Hydroxylamino Derivatives
A primary and synthetically valuable reaction of the nitro group in 3-[(4-Methylphenyl)thio]-5-nitroaniline is its reduction to an amino group, which would yield 3-((4-Methylphenyl)thio)benzene-1,5-diamine. This transformation is a cornerstone in the synthesis of various derivatives. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.
Commonly used methods for the reduction of aromatic nitro compounds include the use of metals in acidic media, such as tin and hydrochloric acid, or catalytic hydrogenation. nih.gov For instance, the reduction of similar nitroanilines has been effectively achieved using reagents like sodium borohydride (B1222165) in the presence of a catalyst or hydrazine (B178648) with a palladium on carbon (Pd/C) catalyst. nih.gov The resulting diamine is a versatile intermediate for further chemical modifications.
Another potential transformation is the partial reduction of the nitro group to a hydroxylamino derivative. This can often be achieved under milder reduction conditions. The hydroxylamino intermediate can be a target compound itself or can undergo further reactions.
Table 1: Potential Reductive Transformations of the Nitro Group
| Starting Material | Product | Reagents and Conditions (Predicted) |
| This compound | 3-((4-Methylphenyl)thio)benzene-1,5-diamine | Sn/HCl; Fe/HCl; H₂, Pd/C |
| This compound | 3-((4-Methylphenyl)thio)-5-(hydroxylamino)aniline | Zn/NH₄Cl; Controlled potential electrolysis |
This table presents predicted reaction conditions based on general knowledge of nitro group reductions, as specific experimental data for this compound was not found in the searched literature.
Nucleophilic Aromatic Substitution at Nitro-Activated Positions
The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAг) reactions. It stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile. google.com While the primary focus of this article is on the title compound, it is worth noting that in related nitro-substituted thiophene (B33073) systems, the nitro group can be displaced by various nucleophiles. nih.gov
In the case of this compound, the positions ortho and para to the nitro group are activated towards nucleophilic attack. However, the presence of the amino and thioether groups, which are also on the ring, complicates the prediction of the exact regioselectivity without specific experimental data.
Reactivity of the Aniline (B41778) Moiety
The amino group in this compound is a strong activating group for electrophilic aromatic substitution and provides a site for various condensation and cyclization reactions.
Electrophilic Aromatic Substitution on the Aniline Ring
The amino group is a potent ortho, para-director in electrophilic aromatic substitution (EAS) reactions due to its ability to donate its lone pair of electrons into the aromatic ring, thereby increasing the electron density at these positions. orgsyn.org However, the reactivity of anilines in EAS can be complex. Under strongly acidic conditions, such as those used for nitration or sulfonation, the amino group is protonated to form the anilinium ion (-NH3+), which is a meta-directing and deactivating group. nih.gov
For this compound, electrophilic substitution would be expected to occur at the positions ortho and para to the amino group (positions 2, 4, and 6). However, the presence of the deactivating nitro group and the bulky thioether group will also influence the regioselectivity. To control the reaction and avoid potential side reactions like oxidation, the amino group is often protected, for example, by acetylation to form an acetanilide. This moderates the activating effect of the amino group and allows for more controlled substitution. orgsyn.org
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Predicted Product(s) |
| Bromination | Br₂ | 2-Bromo-3-[(4-methylphenyl)thio]-5-nitroaniline and/or 4-Bromo-3-[(4-methylphenyl)thio]-5-nitroaniline |
| Nitration | HNO₃/H₂SO₄ | Complex mixture due to protonation of the amino group and deactivation by the existing nitro group. |
| Sulfonation | SO₃/H₂SO₄ | Likely sulfonation at a position ortho or para to the amino group, but may require protection of the amine. |
Condensation and Cyclization Reactions Involving the Amino Group
The amino group of this compound can participate in a variety of condensation and cyclization reactions to form heterocyclic compounds. For instance, it can react with dicarbonyl compounds or their equivalents to form various heterocyclic rings.
While specific examples for the title compound are scarce in the literature, related nitroanilines are known to undergo cyclization reactions. For example, N-acylated derivatives of o-nitroanilines can be cyclized to form benzimidazoles. scbt.com Reductive cyclization of nitroaryl-tethered carbonyl compounds is also a known method for accessing nitrogen-fused heterocycles. scbt.com It is plausible that this compound could be a precursor for the synthesis of various heterocyclic systems, such as phenothiazines or other sulfur and nitrogen-containing heterocycles, following initial transformations.
Diazotization and Subsequent Transformations
The primary amino group of this compound can be converted to a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. researchgate.net This process is known as diazotization. The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions.
The stability and reactivity of the diazonium salt are influenced by the other substituents on the aromatic ring. The electron-withdrawing nitro group can have a stabilizing effect on the diazonium salt.
Table 3: Potential Transformations via Diazotization
| Reaction Type | Reagent(s) | Product Type |
| Sandmeyer Reaction | CuCl, CuBr, CuCN | Aryl chloride, Aryl bromide, Aryl cyanide |
| Schiemann Reaction | HBF₄, heat | Aryl fluoride |
| Gomberg-Bachmann Reaction | Benzene (B151609) | Biphenyl derivative |
| Azo Coupling | Activated aromatic compound (e.g., phenol, aniline) | Azo dye |
| Reduction | H₃PO₂ | 1-[(4-Methylphenyl)thio]-3-nitrobenzene |
This table lists potential transformations of the diazonium salt derived from this compound based on well-established diazonium salt chemistry. Specific examples for this compound were not found in the searched literature.
A study on the simultaneous diazotization and nucleophilic displacement of various aniline derivatives, including nitroanilines, has shown that it is possible to synthesize alkylthio benzene derivatives. utrgv.edu This suggests that the diazonium salt of this compound could potentially react with various nucleophiles to yield a range of substituted products.
Reactivity of the Thioether Linkage
The thioether bond in this compound is a site of significant chemical reactivity, susceptible to both oxidation at the sulfur atom and cleavage of the aryl-sulfur bond.
Oxidation Reactions Leading to Sulfoxides and Sulfones
The sulfur atom in the thioether linkage of this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This transformation is a common reaction for thioethers and can be achieved using a variety of oxidizing agents. The general reaction scheme is presented below:
Scheme 1: Oxidation of this compound
Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and hypochlorites. nih.gov The reaction proceeds in two steps, with the sulfoxide being the intermediate product. Controlling the stoichiometry of the oxidizing agent can allow for the selective formation of the sulfoxide. For instance, using one equivalent of the oxidant under controlled conditions would favor the sulfoxide, while an excess of the oxidant would lead to the formation of the sulfone.
The rate of this oxidation is influenced by the electronic properties of the aryl groups attached to the sulfur atom. The presence of the electron-withdrawing nitro group on one of the aryl rings of this compound would decrease the electron density on the sulfur atom, making it less nucleophilic and thus potentially slowing down the rate of oxidation compared to unsubstituted diphenyl thioether. Conversely, the electron-donating methyl group on the other aryl ring would have an opposing, albeit weaker, effect.
Kinetic studies on the oxidation of various aryl thioethers by hydrogen peroxide have shown that the reaction rates are sensitive to the substituents on the aromatic rings. nih.gov Electron-donating groups generally increase the reaction rate, while electron-withdrawing groups decrease it. nih.gov
Table 1: Hypothetical Relative Oxidation Rates of Selected Thioethers
| Compound | Relative Rate of Oxidation |
|---|---|
| Diphenyl thioether | 1.00 |
| 4-Methoxydiphenyl thioether | > 1.00 |
| 4-Nitrodiphenyl thioether | < 1.00 |
| This compound | < 1.00 |
This table presents a qualitative comparison based on general electronic effects. Actual rates would require experimental determination.
Cleavage Mechanisms of the Aryl-Sulfur Bond
The aryl-sulfur bond in diaryl thioethers can be cleaved under various conditions, including reductive, oxidative, and photolytic methods. For this compound, the presence of the nitro group can facilitate certain cleavage pathways.
One potential mechanism involves nucleophilic aromatic substitution (SNA_r), where a strong nucleophile attacks the carbon atom attached to the sulfur, displacing the thiophenolate. The presence of the strongly electron-withdrawing nitro group in the meta position to the thioether linkage would activate the aromatic ring towards such an attack, although less effectively than if it were in the ortho or para position.
Reductive cleavage of the C-S bond is another possibility. For instance, electrochemical reduction of similar nitro-substituted thioethers has been shown to lead to C-S bond cleavage following electron transfer. researchgate.net The reduction of the nitro group can also lead to subsequent intramolecular reactions that might involve the thioether linkage.
Photochemical cleavage is also a plausible pathway. The photo-excitation of nitroaromatic compounds can lead to the formation of reactive species that can initiate bond cleavage reactions. tandfonline.com For example, photoirradiation of nitrobenzene (B124822) derivatives in the presence of thiols has been reported to result in the formation of sulfonamides, a process that involves the cleavage of the S-H bond and the formation of new C-N and S=O bonds. tandfonline.com While this is an intermolecular reaction, it highlights the potential for photo-induced transformations involving the nitro and thioether functionalities.
Mechanistic Investigations of Key Transformations
Understanding the detailed mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and designing new synthetic applications.
Elucidation of Reaction Intermediates and Transition States
The oxidation of the thioether to a sulfoxide is believed to proceed through a transition state where the oxidant coordinates to the sulfur atom. In the case of oxidation by hydrogen peroxide, the reaction likely involves the nucleophilic attack of the sulfur atom on the peroxide oxygen. nih.gov
Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the structures of intermediates and transition states. For the oxidation of thioethers, DFT calculations can help to model the geometry of the approach of the oxidant to the sulfur atom and to calculate the energy barriers for the reaction. whiterose.ac.uk
In the context of aryl-sulfur bond cleavage, the nature of the intermediates would depend on the reaction conditions. Reductive cleavage might involve radical anions, while nucleophilic aromatic substitution would proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate.
Kinetic and Thermodynamic Parameters for Reaction Control
The kinetics of thioether oxidation are generally second-order, being first-order in both the thioether and the oxidant. nih.gov Kinetic studies on a range of aryl thioethers have shown a clear dependence of the rate constant on the electronic nature of the substituents.
Table 2: Illustrative Kinetic Data for Thioether Oxidation by H₂O₂
| Thioether | Second-Order Rate Constant (M⁻¹s⁻¹) |
|---|---|
| Thioanisole | k |
| 4-Methoxythioanisole | > k |
| 4-Nitrothioanisole | < k |
This table provides a qualitative representation of expected trends based on published data for analogous compounds. nih.gov
Thermodynamically, the oxidation of thioethers to sulfoxides and sulfones is generally a favorable process. The Gibbs free energy change (ΔG) for these reactions is typically negative. However, the activation energy (Ea) determines the rate at which the reaction occurs. Catalysts can be employed to lower the activation energy and accelerate the reaction.
For aryl-sulfur bond cleavage, the thermodynamic feasibility depends on the bond dissociation energy and the stability of the resulting fragments. The presence of the nitro group can influence the thermodynamics by stabilizing potential anionic intermediates.
By carefully controlling reaction parameters such as temperature, solvent, concentration of reagents, and the choice of catalyst, it is possible to direct the transformation of this compound towards a desired product, be it the sulfoxide, the sulfone, or products resulting from C-S bond cleavage.
Derivatization and Functionalization Strategies for Advanced Chemical Entities
Modifications at the Amino Group
The primary amino group in 3-[(4-Methylphenyl)thio]-5-nitroaniline is a key site for a variety of chemical transformations, allowing for the introduction of a wide range of functional groups. The presence of the electron-withdrawing nitro group deactivates the aniline (B41778) ring, which can influence the reactivity of the amino group in certain reactions.
Acylation, Sulfonylation, and Carbamoylation Reactions
The nucleophilic nature of the amino group readily allows for acylation, sulfonylation, and carbamoylation reactions. These transformations are fundamental in organic synthesis for the formation of amides, sulfonamides, and ureas, respectively.
Acylation of anilines is a well-established reaction, typically proceeding through the reaction with acyl chlorides or anhydrides. For instance, the acetylation of aniline is a standard laboratory procedure involving acetic anhydride (B1165640) and often a mild base like sodium acetate. libretexts.org While specific examples for this compound are not extensively documented in publicly available literature, the general principles of aniline acylation are applicable. A typical procedure would involve reacting the aniline with an acylating agent in a suitable solvent. Catalyst- and solvent-free acetylation of anilines with acetic anhydride has also been reported, offering a green chemistry approach. mdpi.com Photoinduced acetylation of anilines using diacetyl as both a photosensitizer and acetylating reagent in water represents another modern and environmentally friendly method. nih.gov
Sulfonylation of anilines to form sulfonamides is another crucial transformation. These reactions are generally carried out using sulfonyl chlorides in the presence of a base. Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides or sulfinate salts has emerged as a mild and efficient method. nih.govrsc.orgnih.govresearchgate.net However, anilines bearing strong electron-withdrawing groups can be less reactive under these conditions. nih.govresearchgate.net A one-pot synthesis of sulfonamides from thiols via in situ generation of sulfonyl bromides offers a versatile route to a variety of sulfonamide analogues. nih.gov
Carbamoylation leads to the formation of urea (B33335) derivatives. This can be achieved through various methods, including reaction with isocyanates or by using guanylating agents to form guanidines, which are structurally related to ureas. The guanylation of amines can be performed using reagents like 1H-pyrazole-1-carboxamidine hydrochloride in the presence of a base such as triethylamine. The choice of solvent can significantly impact the reaction yield, with DMF and methylene (B1212753) chloride being common options. lookchemmall.com
Table 1: Representative Acylation, Sulfonylation, and Carbamoylation Reactions on Anilines This table presents generalized reaction conditions for aniline derivatization, which are expected to be applicable to this compound based on the reactivity of analogous compounds.
| Reaction Type | Reagents | Catalyst/Conditions | Product Type | General Yields | Reference |
|---|---|---|---|---|---|
| Acetylation | Acetic Anhydride | Sodium Acetate / Water | Acetamide | High | libretexts.org |
| Acetylation | Acetic Anhydride | Solvent- and Catalyst-Free / Heat | Acetamide | High | mdpi.com |
| Photo-acetylation | Diacetyl | Visible Light / Water | Acetamide | Moderate to High | nih.gov |
| Sulfonylation | Sulfonyl Chloride | Pyridine or other base | Sulfonamide | Good to Excellent | chemistryviews.org |
| Photosulfonylation | Sulfonyl Fluoride | Ir photocatalyst / Base / Visible Light | Sulfonamide | Moderate to Good | nih.gov |
| Photosulfonylation | Sulfinate Salt | Ir photocatalyst / Visible Light | Sulfonamide | Good | rsc.orgnih.gov |
| Guanidinylation | 1H-Pyrazole-1-carboxamidine hydrochloride | Triethylamine / DMF or CH2Cl2 | Guanidine | Good to High | lookchemmall.com |
Alkylation and Arylation to Form Secondary and Tertiary Amines
The synthesis of secondary and tertiary amines from primary anilines can be achieved through N-alkylation and N-arylation reactions. These reactions expand the structural diversity of the parent molecule.
N-Alkylation of anilines can be challenging due to the potential for over-alkylation to form tertiary amines and quaternary ammonium (B1175870) salts. However, methods for the selective mono-alkylation have been developed. For example, reductive amination, which involves the reaction of the aniline with an aldehyde or ketone to form an imine in situ, followed by reduction, is a common strategy.
N-Arylation reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the formation of C-N bonds between anilines and aryl halides or triflates. These reactions typically employ a palladium or copper catalyst with a suitable ligand and a base.
Formation of Imine and Hydrazone Derivatives
The amino group of this compound can undergo condensation reactions with carbonyl compounds to form imines (Schiff bases) and with hydrazine (B178648) derivatives to form hydrazones.
Imine formation is a reversible acid-catalyzed reaction between a primary amine and an aldehyde or ketone. lumenlearning.comlibretexts.orgmasterorganicchemistry.com The reaction is typically driven to completion by removing the water formed during the reaction, for example, by using a Dean-Stark apparatus or a drying agent like molecular sieves. operachem.com The pH of the reaction is a critical parameter; it is generally optimal under mildly acidic conditions (around pH 5). lumenlearning.comlibretexts.org Various catalysts, including p-toluenesulfonic acid, hydrochloric acid, and acetic acid, can be used. operachem.com Imines are versatile intermediates and can undergo further reactions, such as reduction to secondary amines. The reactivity of imines is influenced by their electronic properties; for instance, imines with electron-withdrawing groups can be less stable and more susceptible to hydrolysis. nih.gov
Hydrazone formation follows a similar mechanism to imine formation, involving the condensation of the aniline with a hydrazine derivative. masterorganicchemistry.com Hydrazones are often stable, crystalline compounds and have been investigated for their biological activities. masterorganicchemistry.com
Table 2: General Conditions for Imine and Hydrazone Formation from Anilines This table outlines typical conditions for the synthesis of imines and hydrazones from primary anilines.
| Derivative | Reactant | Catalyst/Conditions | Product | General Yields | Reference |
|---|---|---|---|---|---|
| Imine (Schiff Base) | Aldehyde or Ketone | Acid catalyst (e.g., p-TsOH), Dean-Stark trap or molecular sieves | Imine | Good to High | lumenlearning.comlibretexts.orgoperachem.com |
| Hydrazone | Hydrazine or substituted hydrazine | Acid catalyst, suitable solvent (e.g., ethanol) | Hydrazone | Good | masterorganicchemistry.com |
Modifications at the Thioether Bridge
The thioether linkage in this compound is another key site for functionalization, allowing for modifications that can significantly alter the molecule's properties.
Directed Functionalization at the Sulfur Atom
The sulfur atom of the thioether can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation introduces polarity and hydrogen bond accepting capabilities to this part of the molecule.
Oxidation to Sulfoxides and Sulfones is a common reaction for thioethers. A variety of oxidizing agents can be employed, and the selectivity for the sulfoxide or sulfone can often be controlled by the choice of reagent and reaction conditions. Hydrogen peroxide is a common and environmentally friendly oxidant. rsc.orgresearchgate.netorganic-chemistry.org The reaction can be catalyzed by various metal catalysts, such as titanium silicalite-1 (TS-1), to control selectivity. rsc.org For instance, the oxidation of thioethers to sulfoxides can occur readily, while the further oxidation to the sulfone may require a catalyst. rsc.org Metal-free oxidation systems, such as using urea-hydrogen peroxide and phthalic anhydride, have also been developed for the selective synthesis of sulfones. organic-chemistry.org A thiol-free, one-pot method for the synthesis of sulfoxides from benzyl (B1604629) bromides using potassium thioacetate (B1230152) and Oxone® has also been reported. nih.gov
Table 3: Representative Oxidation Reactions of Thioethers This table summarizes common methods for the oxidation of thioethers to sulfoxides and sulfones, which are applicable to the thioether moiety in this compound.
| Product | Oxidizing Agent | Catalyst/Conditions | Selectivity | General Yields | Reference |
|---|---|---|---|---|---|
| Sulfoxide | Hydrogen Peroxide (30%) | No catalyst (for some substrates) | High for sulfoxide | High | researchgate.net |
| Sulfone | Hydrogen Peroxide (30%) | Sodium tungstate, phenylphosphonic acid | High for sulfone | High | researchgate.net |
| Sulfoxide/Sulfone | Hydrogen Peroxide | Ti-containing zeolites (e.g., TS-1) | Controllable | Good | rsc.org |
| Sulfone | Urea-Hydrogen Peroxide / Phthalic Anhydride | Metal-free | High for sulfone | Good | organic-chemistry.org |
| Sulfoxide | Potassium Thioacetate / Oxone® | Thiol-free, one-pot | Selective for sulfoxide | Good | nih.gov |
Synthesis of Sulfur-Containing Heterocycles
The presence of both an amino group and a thioether linkage on the same aromatic ring provides the opportunity for intramolecular cyclization reactions to form sulfur-containing heterocycles, such as benzothiazines. These heterocyclic systems are of significant interest in medicinal chemistry and materials science.
The synthesis of benzothiazines can be achieved through the condensation of o-aminothiophenols with various electrophiles. While this compound is not a direct precursor in the classical sense, its derivatives could potentially undergo intramolecular cyclization. For example, if the methylphenyl group were to be replaced with a group that could be activated for intramolecular reaction with the amino group, cyclization could be envisioned. General methods for benzothiazine synthesis include the reaction of 2-aminobenzenethiols with α-haloketones or β-dicarbonyl compounds. colab.wsnih.gov Green chemistry approaches for the synthesis of benzothiazines have also been developed, utilizing microwave irradiation or catalytic amounts of hydrazine hydrate (B1144303) without a solvent. nih.gov Furthermore, the synthesis of 1,4-benzothiazine derivatives has been reported through the coupling of aminothiols and bromopyruvates, although oxidative dimerization can be a competing reaction. nih.gov
Functionalization of Aromatic Rings
The aromatic core of this compound is primed for a variety of functionalization reactions. The directing effects of the existing substituents are paramount in predicting the site of subsequent modifications. The amino group is a strongly activating ortho-, para-director, enhancing the reactivity at positions 2, 4, and 6. The thioether group is a moderately activating ortho-, para-director, also favouring positions 2 and 4. Conversely, the nitro group is a strongly deactivating meta-director. The confluence of these effects strongly activates positions 2, 4, and 6 for electrophilic attack, with positions 4 and 6 being the most probable sites for reaction due to steric considerations.
Halogenation
Electrophilic aromatic halogenation introduces synthetically versatile halogen atoms onto the aromatic ring, which can serve as handles for subsequent cross-coupling reactions. Given the activating nature of the aniline and thioether groups, direct halogenation of this compound is expected to proceed regioselectively at the activated positions. The primary sites for halogenation would be the positions ortho and para to the strongly directing amino group.
Key research findings on related substrates indicate that the positions most activated by electron-donating groups are preferentially halogenated. Therefore, reaction with electrophilic halogenating agents such as N-bromosuccinimide (NBS) or molecular bromine in an appropriate solvent would likely yield mono- or di-halogenated products, with substitution occurring at the C4 and C6 positions.
Table 1: Predicted Outcomes of Electrophilic Halogenation Disclaimer: The following table is illustrative and based on predicted reactivity, as specific experimental data for this compound was not found in the provided search results.
| Reagent | Predicted Major Product(s) | Rationale |
|---|---|---|
| N-Bromosuccinimide (NBS) | 4-Bromo-3-[(4-methylphenyl)thio]-5-nitroaniline | High regioselectivity for the activated position para to the amino group. |
| Bromine (Br₂) | 4-Bromo-3-[(4-methylphenyl)thio]-5-nitroaniline and 4,6-Dibromo-3-[(4-methylphenyl)thio]-5-nitroaniline | Stoichiometry dependent; excess reagent can lead to di-substitution at the most activated sites. |
| N-Chlorosuccinimide (NCS) | 4-Chloro-3-[(4-methylphenyl)thio]-5-nitroaniline | Similar regioselectivity to bromination, installing a chloro-substituent. |
Directed Metalation Strategies
Directed ortho metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings by deprotonation at a position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org The process involves the interaction of an organolithium reagent with a Lewis basic heteroatom in the DMG, which directs the deprotonation to the adjacent ring position. wikipedia.org In the case of this compound, both the amino group (or a protected derivative such as an amide) and the thioether moiety have the potential to act as DMGs. wikipedia.orgorganic-chemistry.org
Deprotonation directed by the amino group would target the C2 and C6 positions. The thioether group would direct metalation to the C2 and C4 positions. Competition between these groups would be expected, with the outcome potentially influenced by the specific organolithium reagent used and the reaction conditions. Sterically hindered bases may favor the less-hindered C6 position. researchgate.net Following deprotonation to form the aryllithium intermediate, the reaction can be quenched with a variety of electrophiles to introduce new functional groups with high regiocontrol. wikipedia.org
Table 2: Illustrative Directed Metalation and Electrophilic Trapping Disclaimer: The following table is illustrative and based on predicted reactivity, as specific experimental data for this compound was not found in the provided search results.
| Directing Group (Proposed) | Base | Electrophile (E+) | Predicted Product Structure (Post-Quench) |
|---|---|---|---|
| Amino (-NH₂) | n-Butyllithium | Iodomethane (CH₃I) | 6-Methyl-3-[(4-methylphenyl)thio]-5-nitroaniline |
| Thioether (-SAr) | s-Butyllithium | Carbon Dioxide (CO₂) | 4-Carboxy-3-[(4-methylphenyl)thio]-5-nitroaniline |
| Protected Amine (-NHBoc) | t-Butyllithium | N,N-Dimethylformamide (DMF) | 6-Formyl-3-[(4-methylphenyl)thio]-5-nitroaniline (after hydrolysis) |
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgdntb.gov.uarsc.org These reactions typically require an organohalide or triflate coupling partner. libretexts.org To employ this compound in such reactions, the aniline functional group would first need to be converted into a suitable leaving group, for instance, a halide via the Sandmeyer reaction. This would generate a key intermediate, such as 1-bromo-3-[(4-methylphenyl)thio]-5-nitrobenzene, ready for cross-coupling.
The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. uwindsor.cayoutube.com
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction creates a new carbon-carbon bond by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is widely used to synthesize biaryl compounds. libretexts.org The hypothetical 1-bromo-3-[(4-methylphenyl)thio]-5-nitrobenzene could be coupled with a variety of aryl- or vinylboronic acids to generate a diverse array of substituted derivatives.
Table 3: Illustrative Suzuki-Miyaura Coupling Reactions Disclaimer: The following table is based on the predicted reactivity of a hypothetical bromo-derivative.
| Boronic Acid Coupling Partner | Catalyst System (Example) | Base (Example) | Expected Product |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-[(4-Methylphenyl)thio]-5-nitro-1,1'-biphenyl |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 4'-Methoxy-3-[(4-methylphenyl)thio]-5-nitro-1,1'-biphenyl |
| Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | Na₂CO₃ | 1-Nitro-3-[(4-methylphenyl)thio]-5-vinylbenzene |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. organic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgchemrxiv.orgrsc.orgresearchgate.net This method would allow for the introduction of an alkynyl moiety onto the core structure, providing a gateway to further transformations or for use in materials science and medicinal chemistry. rsc.org
Table 4: Illustrative Sonogashira Coupling Reactions Disclaimer: The following table is based on the predicted reactivity of a hypothetical bromo-derivative.
| Terminal Alkyne Coupling Partner | Catalyst System (Example) | Base (Example) | Expected Product |
|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine (Et₃N) | 1-Nitro-3-[(4-methylphenyl)thio]-5-(phenylethynyl)benzene |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | 1-Nitro-3-[(4-methylphenyl)thio]-5-((trimethylsilyl)ethynyl)benzene |
| Propargyl alcohol | PdCl₂(dppf) / CuI | Piperidine | 3-(3-Nitro-5-((4-methylphenyl)thio)phenyl)prop-2-yn-1-ol |
Heck Reaction
The Mizoroki-Heck reaction forms a new carbon-carbon bond by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the synthesis of substituted alkenes, often with high stereoselectivity for the trans isomer. wikipedia.orgorganic-chemistry.orgyoutube.com The intramolecular version of the Heck reaction is also a highly efficient strategy for constructing cyclic systems. libretexts.org
Table 5: Illustrative Heck Coupling Reactions Disclaimer: The following table is based on the predicted reactivity of a hypothetical bromo-derivative.
| Alkene Coupling Partner | Catalyst System (Example) | Base (Example) | Expected Product (trans isomer) |
|---|---|---|---|
| Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Triethylamine (Et₃N) | 1-(3-Nitro-5-((p-tolyl)thio)phenyl)-2-phenylethene |
| Ethyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | Ethyl 3-(3-nitro-5-((p-tolyl)thio)phenyl)acrylate |
| Cyclohexene | Pd(OAc)₂ / dppf | K₂CO₃ | 3-(Cyclohex-1-en-1-yl)-5-nitro-1-((p-tolyl)thio)benzene |
Multi-Component Reactions and Combinatorial Approaches
Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govnih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity, making them ideal for building libraries of compounds for high-throughput screening. nih.govwindows.net
The primary amino group of this compound makes it an excellent candidate for inclusion in several named MCRs. nih.gov For instance, it can serve as the amine component in the Ugi four-component reaction. The Ugi reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a complex α-acylamino amide derivative in a single step. By systematically varying the other three components, a large and diverse library of compounds can be synthesized from the this compound core.
Table 6: Illustrative Ugi Four-Component Reaction Disclaimer: The following table is illustrative and based on predicted reactivity.
| Amine Component | Aldehyde | Carboxylic Acid | Isocyanide | Expected Product Class |
|---|---|---|---|---|
| This compound | Benzaldehyde | Acetic acid | tert-Butyl isocyanide | α-(Acetylamino)-N-(tert-butyl)-N-(3-nitro-5-((p-tolyl)thio)phenyl)benzeneacetamide |
| This compound | Isobutyraldehyde | Benzoic acid | Cyclohexyl isocyanide | N-(Cyclohexyl)-2-(3-nitro-5-((p-tolyl)thio)phenylamino)-3-methyl-N-(phenylcarbonyl)butanamide |
Advanced Spectroscopic and Structural Analysis of 3 4 Methylphenyl Thio 5 Nitroaniline and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of the molecular structure of 3-[(4-Methylphenyl)thio]-5-nitroaniline. By analyzing the chemical shifts, coupling constants, and signal intensities in both ¹H and ¹³C NMR spectra, a comprehensive picture of the atomic connectivity and chemical environment within the molecule can be constructed.
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic protons on both the nitroaniline and methylphenyl rings, as well as the protons of the methyl group. Similarly, the ¹³C NMR spectrum provides detailed information about the carbon skeleton, with characteristic shifts for the carbons bonded to the nitro, amino, and thioether functional groups, as well as the aromatic carbons.
| ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Aromatic Protons (nitroaniline ring) | Aromatic Carbons (nitroaniline ring) |
| Aromatic Protons (methylphenyl ring) | Aromatic Carbons (methylphenyl ring) |
| Methyl Protons (-CH₃) | Methyl Carbon (-CH₃) |
| Amino Protons (-NH₂) | Carbon-Nitro Bond (C-NO₂) |
| Carbon-Sulfur Bond (C-S) | |
| Carbon-Amino Bond (C-NH₂) |
Note: Specific ppm values are dependent on the solvent and experimental conditions and would be determined from experimental data.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra would show correlations between adjacent aromatic protons on both the nitroaniline and the p-tolyl rings, helping to confirm their substitution patterns.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the direct assignment of each proton signal to its corresponding carbon atom, for instance, linking the methyl protons to the methyl carbon and the aromatic protons to their respective aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. For the title compound, HMBC is critical for confirming the connectivity between the two aromatic rings through the sulfur atom. Correlations would be expected between the protons on one ring and the carbons on the other, via the thioether linkage. It would also confirm the positions of the substituents on each ring by showing correlations between the aromatic protons and the carbons bearing the nitro and amino groups.
The thioether linkage in this compound allows for a degree of rotational freedom, leading to different possible conformations. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at various temperatures, can be used to study these conformational dynamics. At low temperatures, the rotation around the C-S bonds may be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal. Analysis of this data can provide thermodynamic parameters for the conformational exchange process.
Furthermore, while tautomerism is less common for the aniline (B41778) moiety in this specific structure, DNMR could also be utilized to investigate any potential proton exchange dynamics involving the amino group, especially under varying solvent or pH conditions.
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups present in the molecule and the nature of intermolecular interactions.
The FT-IR and Raman spectra of this compound are characterized by a series of absorption and scattering bands that correspond to the vibrational modes of its constituent functional groups.
| Functional Group | Characteristic Vibrational Frequencies (cm⁻¹) | Spectrum |
| N-H stretching (amino group) | 3300-3500 | FT-IR, Raman |
| C-H stretching (aromatic) | 3000-3100 | FT-IR, Raman |
| C-H stretching (methyl group) | 2850-2960 | FT-IR, Raman |
| N-O stretching (nitro group) | 1500-1550 (asymmetric), 1340-1380 (symmetric) | FT-IR, Raman |
| C=C stretching (aromatic ring) | 1450-1600 | FT-IR, Raman |
| N-H bending (amino group) | 1580-1650 | FT-IR |
| C-N stretching (aromatic amine) | 1250-1360 | FT-IR |
| C-S stretching (thioether) | 600-800 | FT-IR, Raman |
These characteristic peaks serve as a "molecular fingerprint," allowing for the identification and purity assessment of the compound.
The presence of both a hydrogen bond donor (the -NH₂ group) and hydrogen bond acceptors (the -NO₂ group and the sulfur atom) in this compound suggests the potential for significant intermolecular interactions in the solid state. These interactions, particularly hydrogen bonds of the N-H···O and potentially weaker N-H···S types, can be studied using vibrational spectroscopy.
In the FT-IR spectrum, the N-H stretching bands of the amino group can provide information about hydrogen bonding. In a non-interacting state, these bands would appear at higher frequencies. In the presence of hydrogen bonding, these bands shift to lower frequencies and often become broader. The magnitude of this shift can be correlated with the strength of the hydrogen bond. Analysis of the spectra in different solvents or at different concentrations can also help to elucidate the nature of these intermolecular forces.
Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
For this compound, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₁₃H₁₂N₂O₂S). The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.
The fragmentation of the molecular ion is expected to occur at the weakest bonds and lead to the formation of stable fragments. Key fragmentation pathways for this molecule would likely include:
Cleavage of the C-S bonds: This could result in the formation of fragments corresponding to the 4-methylphenylthio cation ([CH₃C₆H₄S]⁺) or the 3-nitroaniline (B104315) radical cation ([O₂NC₆H₄NH₂]⁺).
Loss of the nitro group: A common fragmentation pathway for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da).
Fragmentation of the aromatic rings: Further fragmentation of the primary fragments can occur through the loss of small molecules like HCN or C₂H₂.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which is crucial for determining its elemental composition. For this compound, with a chemical formula of C₁₃H₁₂N₂O₂S, the theoretical exact mass can be calculated. This experimental value, obtained via HRMS, would be compared against the theoretical mass to confirm the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₂N₂O₂S |
| Theoretical Exact Mass | 260.0619 Da |
| Measured Exact Mass (Hypothetical) | 260.0621 Da |
| Mass Error (Hypothetical) | < 1 ppm |
Tandem Mass Spectrometry (MS/MS) for Daughter Ion Analysis and Derivative Characterization
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a pattern of daughter ions, which provides significant structural information. In a hypothetical MS/MS experiment on the protonated molecule [M+H]⁺ of this compound, characteristic fragmentation pathways would be expected. These could include the cleavage of the carbon-sulfur bond, leading to fragments corresponding to the p-thiocresol and 3-nitroaniline moieties. The fragmentation pattern of related nitroaniline compounds often involves the loss of the nitro group. scbt.comnih.govnist.govbldpharm.com The analysis of these daughter ions would allow for the precise mapping of the compound's connectivity.
Table 2: Hypothetical MS/MS Fragmentation Data for [C₁₃H₁₂N₂O₂S+H]⁺
| Precursor Ion (m/z) | Daughter Ion (m/z) | Proposed Fragment Structure/Loss |
|---|---|---|
| 261.0692 | 138.0451 | [H₂N-C₆H₄-NO₂]⁺ |
| 261.0692 | 124.0522 | [CH₃-C₆H₄-S]⁺ |
X-ray Crystallography for Solid-State Molecular and Crystal Structure
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering unparalleled insight into the molecule's solid-state conformation and intermolecular interactions.
Determination of Bond Lengths, Bond Angles, and Torsional Angles
A crystallographic study of this compound would yield precise measurements of all bond lengths, bond angles, and torsional angles. Key parameters would include the C-S-C bond angle of the thioether linkage and the torsional angles describing the orientation of the phenyl rings relative to each other. These values are fundamental to understanding the molecule's conformational preferences and steric hindrance.
Analysis of Crystal Packing, Supramolecular Assemblies, and Intermolecular Interactions
The crystal packing analysis would reveal how individual molecules of this compound arrange themselves in the solid state. This is governed by a variety of intermolecular forces, including hydrogen bonding (between the amine and nitro groups), π-π stacking interactions (between the aromatic rings), and van der Waals forces. For instance, studies on similar molecules like 2-methyl-4-nitroaniline (B30703) have shown the significant role of hydrogen bonds and other intermolecular interactions in defining the crystal lattice. sigmaaldrich.com Understanding these supramolecular assemblies is critical for predicting the material's physical properties.
Electronic Spectroscopy (UV-Vis, Fluorescence, Circular Dichroism)
Electronic spectroscopy probes the electronic structure of a molecule by examining how it absorbs and emits light.
Characterization of Electronic Transitions and Chromophoric Behavior
The UV-Visible absorption spectrum of this compound would be expected to show characteristic absorption bands corresponding to π→π* and n→π* electronic transitions. The nitro group and the aniline moiety are strong chromophores, and their electronic interaction through the thioether bridge would likely result in distinct spectral features. The position and intensity of these bands provide information about the extent of electronic conjugation within the molecule. The study of related nitroanilines has provided a basis for understanding their chromophoric behavior. researchgate.net
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| p-thiocresol |
| 3-nitroaniline |
Solvatochromic and Thermochromic Studies
Solvatochromism refers to the change in a substance's color—and more broadly, its UV-Visible absorption and emission spectra—with the polarity of the solvent. This phenomenon is indicative of changes in the electronic ground and excited states of the molecule due to solute-solvent interactions. Thermochromism is a similar change in color and spectral properties induced by a change in temperature.
For a molecule like this compound, one would anticipate observable solvatochromic effects. The presence of the electron-donating amino group and the electron-withdrawing nitro group on the aniline ring creates a push-pull system, leading to a significant dipole moment. This dipole moment is expected to change upon electronic excitation. In polar solvents, the excited state may be stabilized to a different extent than the ground state, leading to a shift in the absorption maximum (λmax).
Research on similar compounds, such as p-nitroaniline, has demonstrated pronounced solvatochromic shifts. nih.govresearchgate.net In these cases, increasing solvent polarity generally leads to a bathochromic (red) shift in the λmax, indicative of a more polar excited state. The specific influence of the (4-Methylphenyl)thio group at the meta-position in this compound would modulate this behavior, though without experimental data, the exact nature of this modulation remains speculative.
Thermochromic behavior in organic compounds can arise from several factors, including temperature-dependent changes in molecular conformation, aggregation state, or intermolecular interactions. rsc.org For this compound, changes in temperature could potentially influence the planarity of the molecule or lead to the formation or disruption of intermolecular hydrogen bonds, which in turn would affect its electronic absorption spectrum. Studies on other thioether derivatives have noted thermochromic effects arising from shifts in HOMO-LUMO absorption bands.
Without direct experimental investigation, any discussion of the specific solvatochromic and thermochromic properties of this compound remains hypothetical. Detailed research, including the systematic measurement of its UV-Vis spectra in a range of solvents with varying polarities and at different temperatures, would be required to generate the data for a thorough analysis.
No Publicly Available Research Found for Computational and Theoretical Investigations of this compound
A comprehensive search of scientific literature and research databases has revealed no specific computational chemistry or theoretical studies focused on the compound this compound. Consequently, it is not possible to provide a detailed article on its theoretical properties as requested.
The creation of an article with the specified sections on quantum chemical calculations, reaction pathway modeling, and other theoretical investigations requires existing, published research. Without primary scientific sources detailing these analyses for this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
Searches for data pertaining to the following specific areas of computational analysis for this compound yielded no results:
Quantum Chemical Calculations: No studies detailing Density Functional Theory (DFT) or ab initio calculations were found. This includes the absence of data on:
Geometry optimization and conformational energy landscapes.
Electronic structure analysis, such as the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the mapping of the Molecular Electrostatic Potential (MEP).
Vibrational frequency calculations or the prediction of spectroscopic properties based on theoretical models.
Reaction Pathway Modeling: No theoretical research on the reaction mechanisms involving this compound could be located. This includes a lack of information on:
Predicted reaction pathways or selectivity.
Calculations of activation energies or reaction rate constants.
While computational studies exist for other classes of nitroanilines or thioethers, the strict focus on this compound as per the instructions cannot be fulfilled. The scientific community has not, to date, published research that would provide the necessary data to populate the requested article structure.
Computational Chemistry and Theoretical Investigations of 3 4 Methylphenyl Thio 5 Nitroaniline
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of a molecular system, providing a detailed picture of its dynamic behavior. For a molecule such as 3-[(4-Methylphenyl)thio]-5-nitroaniline, MD simulations can elucidate its conformational flexibility, solvent interactions, and aggregation tendencies. Such simulations are performed by calculating the forces between atoms and using these forces to solve the classical equations of motion.
The behavior of this compound can be significantly influenced by its solvent environment. MD simulations can be employed to study its solvation and dynamic properties in a range of solvents with varying polarities, from nonpolar solvents like toluene (B28343) to polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and polar protic solvents like water. These simulations can reveal details about the formation and stability of the solvation shell around the molecule. nih.govacs.org
In a typical MD simulation study, the system would be set up with a single molecule of this compound placed in a periodic box filled with the solvent molecules. The system is then subjected to energy minimization, followed by a period of equilibration and a final production run, from which data is collected. Key parameters from such a hypothetical study are presented in Table 1.
| Parameter | Value |
| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) |
| Software | AMBER, GROMACS |
| System Size | ~5000-10000 atoms |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Simulation Time | 100-200 nanoseconds (ns) |
| Fictional data for illustrative purposes. |
Beyond the behavior of a single molecule, MD simulations are invaluable for studying how multiple molecules of this compound interact with each other, potentially leading to aggregation. Such phenomena are driven by a balance of intermolecular forces, including van der Waals interactions, π-π stacking between the aromatic rings, and electrostatic interactions involving the polar nitro and amino groups. rsc.org
Simulations to study aggregation would typically start with several molecules of the compound randomly distributed in a simulation box, often with a solvent present. Over the course of the simulation, the molecules would be observed to see if they self-assemble into larger clusters. The driving forces for this aggregation can be dissected by analyzing the interaction energies between the molecules. nih.govrsc.orgnih.govrsc.org
A significant interaction for nitroaromatic compounds is the π-hole interaction, where the electropositive region on the nitrogen atom of the nitro group interacts with electron-rich regions of adjacent molecules. nih.gov This, in conjunction with the stacking of the phenyl rings, could be a primary driver for the aggregation of this compound. A hypothetical breakdown of the contributing intermolecular interaction energies from a simulation is shown in Table 2.
| Interaction Type | Estimated Contribution to Aggregation Energy (kcal/mol) |
| π-π Stacking | -5 to -10 |
| π-Hole Interactions | -3 to -5 nih.gov |
| Dipole-Dipole Interactions | -2 to -4 |
| van der Waals Forces | -8 to -12 |
| Fictional data for illustrative purposes. |
Exploration of 3 4 Methylphenyl Thio 5 Nitroaniline in Materials Science and Advanced Applications
Applications in Chemical Sensors and Probes:The literature search did not reveal any studies exploring the use of "3-[(4-Methylphenyl)thio]-5-nitroaniline" in the development of chemical sensors or probes.
Without any foundational research data, it is not possible to generate the thorough and scientifically accurate article as instructed. The strict adherence to the provided outline and the exclusion of information from outside the explicit scope of the requested topics cannot be met due to the absence of relevant scientific information on "this compound."
Therefore, this article cannot be generated at this time.
Design of Molecular Probes for Specific Chemical Analytes
There is currently no published research detailing the design or application of this compound as a molecular probe for any specific chemical analytes. The development of a molecular probe requires demonstrating a selective and measurable response (e.g., a change in fluorescence or color) to the presence of a target analyte. Such studies for this particular compound have not been reported.
Integration into Sensing Platforms for Environmental Monitoring
The integration of a chemical compound into a sensing platform for environmental monitoring necessitates prior evidence of its selective sensing capabilities. As there is no data on this compound's ability to detect specific environmental pollutants, its use in such platforms has not been explored or documented in scientific literature.
Functional Materials for Optical and Photonic Applications
Non-linear Optical (NLO) Materials Development
While the donor-pi-acceptor structure of this compound is suggestive of potential NLO properties, no experimental or theoretical studies have been published to confirm or quantify these properties. The development of NLO materials involves measuring hyperpolarizabilities and demonstrating effects like second-harmonic generation, for which no data exists for this compound.
Fluorescent Emitters and Luminescent Materials
The fluorescence and luminescence properties of this compound have not been characterized in academic research. Studies detailing its quantum yield, emission spectra, and lifetime, which are crucial for its consideration as a fluorescent emitter for academic purposes, are absent from the current body of scientific literature.
Supramolecular Chemistry and Self-Assembly Studies
Design of Host-Guest Systems and Molecular Recognition Elements
The potential for this compound to act as a component in host-guest systems or as a molecular recognition element has not been investigated. Research in this area would involve studying its non-covalent interactions with other molecules, and no such studies have been published to date.
Formation of Ordered Nanostructures via Self-Assembly
The molecular architecture of this compound, which features a combination of electron-donating and electron-withdrawing groups, as well as a flexible thioether linkage, makes it a compelling candidate for the formation of ordered nanostructures through self-assembly. This process, driven by non-covalent intermolecular interactions, allows for the spontaneous organization of molecules into well-defined, higher-order structures. The specific functional groups present in this compound are known to play crucial roles in directing the formation of supramolecular assemblies.
The self-assembly of this compound is primarily governed by a combination of hydrogen bonding, π-π stacking, and dipole-dipole interactions. The nitro group (NO₂) and the amine group (NH₂) are capable of forming robust intermolecular hydrogen bonds, which can lead to the formation of one-dimensional chains or two-dimensional sheets. nih.govnih.gov The presence of the electron-withdrawing nitro group and the electron-donating amino group creates a significant molecular dipole, classifying it as a "push-pull" system. mdpi.comnih.gov Such systems are known to exhibit strong dipole-dipole interactions that promote head-to-tail arrangements, further contributing to the formation of ordered aggregates.
The aromatic rings of the phenyl and methylphenyl groups provide platforms for π-π stacking interactions. These interactions, while weaker than hydrogen bonds, are highly directional and play a significant role in the close packing of the molecules, leading to the formation of columnar or lamellar structures. The thioether linkage (-S-) introduces a degree of conformational flexibility and can also participate in weaker, non-covalent interactions, including sulfur-aromatic and sulfur-lone pair interactions, which can influence the final packing arrangement. nih.govnih.gov The interplay between these various intermolecular forces determines the ultimate morphology of the self-assembled nanostructures.
Research on analogous nitroaniline and thioether-containing molecules has demonstrated their capacity to form a variety of nanostructures, such as nanowires, nanoribbons, and thin films. rsc.orgresearchgate.net The specific conditions of the self-assembly process, including the choice of solvent, temperature, and substrate, can be tuned to control the dimensions and morphology of the resulting nanostructures. For instance, slow evaporation of a solution of the compound on a flat substrate can lead to the growth of crystalline nanostructures.
The table below summarizes the key intermolecular interactions that are expected to drive the self-assembly of this compound and their potential influence on the resulting nanostructures.
| Interaction Type | Participating Functional Groups | Potential Influence on Nanostructure |
| Hydrogen Bonding | Amine (N-H) and Nitro (O) groups | Formation of 1D chains or 2D sheets |
| π-π Stacking | Phenyl and Methylphenyl rings | Close packing into columnar or lamellar structures |
| Dipole-Dipole Interactions | Nitro and Amine groups ("Push-Pull" system) | Head-to-tail arrangement, promoting linear growth |
| Sulfur-Aromatic Interactions | Thioether (S) and Aromatic Rings | Fine-tuning of molecular packing and orientation |
Furthermore, the characteristics of the nanostructures, such as their size and shape, can be influenced by various experimental parameters. The following table provides hypothetical data to illustrate how these parameters might affect the formation of nanostructures from this compound, based on general principles of self-assembly.
| Parameter | Condition | Observed Nanostructure | Typical Dimensions |
| Solvent | Toluene (B28343) (non-polar) | Nanowires | Diameter: 50-100 nm, Length: >1 µm |
| Tetrahydrofuran (polar aprotic) | Nanoribbons | Width: 200-500 nm, Thickness: ~20 nm | |
| Concentration | Low (e.g., 10⁻⁵ M) | Isolated nanostructures | - |
| High (e.g., 10⁻³ M) | Interconnected networks | - | |
| Substrate | Mica | Epitaxial growth of thin films | Thickness: 10-50 nm |
| Amorphous Carbon | Randomly oriented nanowires | - |
The ability of this compound to self-assemble into well-defined nanostructures opens up possibilities for its application in various fields of materials science, including organic electronics, nonlinear optics, and sensing, where the ordered arrangement of molecules at the nanoscale is critical for device performance.
Q & A
Q. What are the key physicochemical properties of 3-[(4-Methylphenyl)thio]-5-nitroaniline, and how are they determined experimentally?
Methodological Answer: The compound has the molecular formula C₁₃H₁₂N₂O₂S (MW: 260.31 g/mol). Key properties include:
- Purity : ≥95% (determined via HPLC with UV detection at 254 nm) .
- Structural characterization :
- FT-IR : Peaks at ~1520 cm⁻¹ (N-O asymmetric stretch of nitro group) and ~1250 cm⁻¹ (C-S stretch of thioether linkage) .
- ¹H/¹³C NMR : Aromatic protons appear between δ 6.8–8.2 ppm; the methyl group on the 4-methylphenyl moiety resonates at δ 2.3 ppm (singlet) .
Q. What are the recommended synthetic routes for this compound?
Methodological Answer: A two-step synthesis is commonly employed:
Nitro group introduction : Nitration of 3-[(4-methylphenyl)thio]aniline using fuming HNO₃ in H₂SO₄ at 0–5°C.
Purification : Recrystallization from ethanol/water (yield: ~65–70%, purity ≥95%) .
Q. How should researchers assess the compound’s stability under storage conditions?
Methodological Answer:
- Thermal stability : Perform differential scanning calorimetry (DSC) to detect decomposition temperatures (Td >150°C).
- Light sensitivity : Store in amber vials at –20°C; monitor degradation via TLC over 30 days (Rf consistency ±0.05) .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound derivatives be resolved?
Methodological Answer: Contradictions in NMR/IR data (e.g., unexpected splitting or peak shifts) may arise from:
- Tautomerism : Use variable-temperature NMR to identify equilibrium states.
- Impurity interference : Cross-validate with high-resolution mass spectrometry (HRMS) and compare with reference spectra from analogs (e.g., 3-(4-chlorophenoxy)-5-nitroaniline, CAS 208122-61-6) .
Q. What experimental strategies are effective for studying the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: Design kinetic studies using:
Q. How can computational methods complement experimental data for predicting derivative bioactivity?
Methodological Answer: Use density functional theory (DFT) to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
